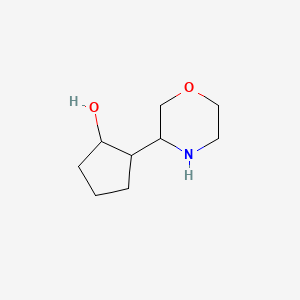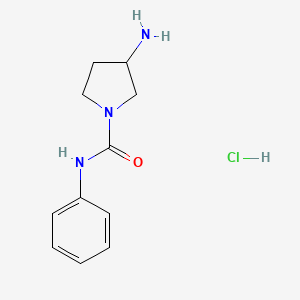
3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a phenyl group, making it a valuable tool for various experimental and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride typically involves the reaction of N-phenylpyrrolidine-1-carboxamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to yield amine derivatives or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including drug development and pharmacological research.
Mechanism of Action
The mechanism of action of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-phenylpyrrolidine-1-carboxamide: Shares a similar core structure but lacks the amino group.
3-amino-N-methylpyrrolidine-1-carboxamide: Similar structure with a methyl group instead of a phenyl group.
3-amino-N-phenylpyrrolidine-1-carboxamide: Similar structure without the hydrochloride salt.
Uniqueness: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-N-phenylpyrrolidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2,(H,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLURANVIHYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)NC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
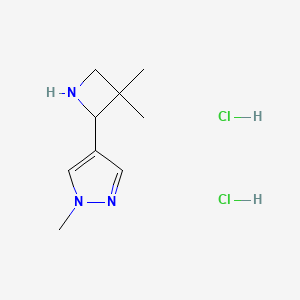
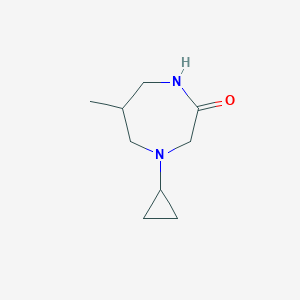
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
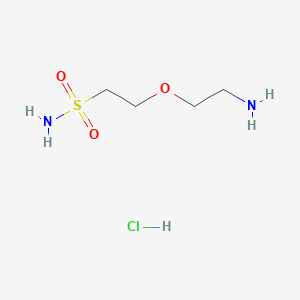
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
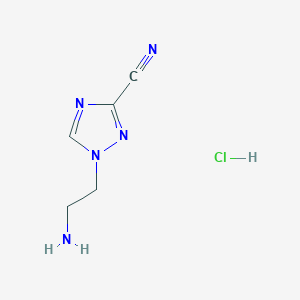
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
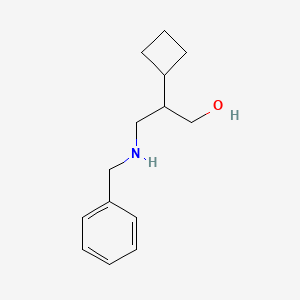
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
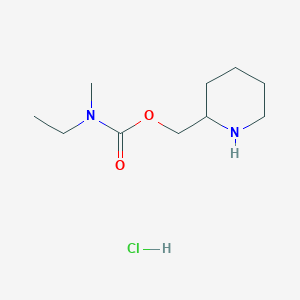
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
